3-Fluorobenzhydrol

Übersicht

Beschreibung

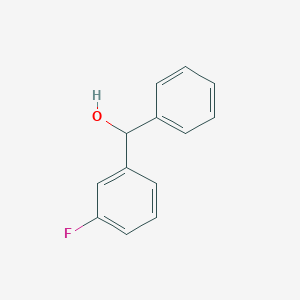

3-Fluorobenzhydrol is an organic compound with the molecular formula C₁₃H₁₁FO It is a derivative of benzhydrol, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 3-fluorobenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-fluorobenzophenone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 3-fluorobenzophenone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: As mentioned, 3-fluorobenzophenone can be reduced to this compound using reducing agents like sodium borohydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: 3-Fluorobenzophenone.

Reduction: this compound.

Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Fluorobenzhydrol has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties. The following are notable applications:

- Drug Development : The compound serves as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural similarity to neurotransmitters makes it a candidate for developing drugs that modulate neurotransmitter activity.

- Multidrug Resistance Reversal : Research indicates that this compound can inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in tumor cells. In vitro studies show that it enhances the uptake of chemotherapeutic agents like doxorubicin, making it a promising candidate for overcoming drug resistance in cancer therapies.

Biochemical Research Applications

In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways:

- Enzyme Interaction Studies : The compound acts as a probe in biochemical assays, allowing researchers to investigate the binding affinities and interactions of enzymes and receptors. Its fluorescent properties enhance its utility in these studies.

- Metabolic Pathway Investigation : this compound is used to explore metabolic pathways by serving as a substrate or inhibitor for various enzymes, providing insights into metabolic processes and potential therapeutic targets.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : The compound is being investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored through chemical modifications, enhancing device performance.

- Specialty Chemicals Production : this compound is also utilized in producing specialty chemicals and advanced materials with specific functional properties essential for various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of corresponding ketones or halogenated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. This method allows for efficient production while preserving the integrity of functional groups essential for its applications.

Case Study 1: P-glycoprotein Inhibition

In vitro assays demonstrated that this compound significantly enhances the uptake of Rhodamine 123 (Rho123) and doxorubicin (DOX) in P-gp-overexpressing human cervical carcinoma cells (KB-8-5) and murine lymphosarcoma cells (RLS40). The results indicated:

| Assay Type | Rho123 Uptake Increase | Doxorubicin Sensitivity Increase |

|---|---|---|

| KB-8-5 Cells | 10.2-fold | 9.1-fold |

| RLS40 Cells | 15.6-fold | Enhanced sensitivity |

These findings suggest that this compound can effectively reverse multidrug resistance by inhibiting P-gp-mediated drug efflux, highlighting its potential for further development in cancer therapies.

Case Study 2: Organic Electronics

Research on the incorporation of this compound into organic electronic devices has shown promising results, particularly in enhancing charge transport properties and overall device efficiency when used as a dopant or additive in polymer matrices.

Wirkmechanismus

The mechanism of action of 3-fluorobenzhydrol depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine’s high electronegativity and small size allow it to modulate the electronic properties of the molecule, potentially enhancing binding affinity to enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Benzhydrol: The parent compound without the fluorine substitution.

4-Fluorobenzhydrol: A positional isomer with the fluorine atom at the para position.

2-Fluorobenzhydrol: Another positional isomer with the fluorine atom at the ortho position.

Uniqueness: 3-Fluorobenzhydrol is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly alter its chemical and physical properties compared to its isomers and the parent compound. This positional effect can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for targeted research and applications.

Biologische Aktivität

3-Fluorobenzhydrol (C13H11FO) is a fluorinated derivative of benzhydrol, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological effects, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the meta position of the benzhydrol structure. This substitution can significantly influence its biological activity compared to its non-fluorinated counterparts.

| Property | Value |

|---|---|

| Molecular Formula | C13H11FO |

| Molecular Weight | 218.23 g/mol |

| Melting Point | 62-64 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated aromatic compounds are reacted with suitable hydride sources. The method can vary, but often includes the use of fluorinated reagents to introduce the fluorine atom efficiently.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing that it possesses a notable Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

These findings suggest that the introduction of fluorine enhances the compound's interaction with bacterial cell membranes, potentially increasing its permeability and efficacy.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. For instance, treatment with this compound led to increased levels of cleaved caspase-3 in MCF-7 breast cancer cells, indicating activation of the intrinsic apoptotic pathway.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various fluorinated benzhydrol derivatives, including this compound, for their antimicrobial properties. The results indicated that compounds with fluorine substitutions generally exhibited enhanced activity compared to their non-fluorinated analogs .

- Case Study on Anticancer Mechanisms : Research conducted on the effects of this compound on human cancer cell lines demonstrated its potential as an anticancer agent. The compound was found to inhibit cell proliferation and induce apoptosis through the mitochondrial pathway .

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYUNJUNPZKDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341169 | |

| Record name | 3-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-17-3 | |

| Record name | 3-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.